molecular formula C18H21NO B1392014 5-Methyl-2-(4-pentylbenzoyl)pyridine CAS No. 1187164-56-2

5-Methyl-2-(4-pentylbenzoyl)pyridine

Cat. No. B1392014
M. Wt: 267.4 g/mol
InChI Key: FLZQWDGMUOXDBC-UHFFFAOYSA-N
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Description

“5-Methyl-2-(4-pentylbenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO . It has a molecular weight of 267.37 . The compound is made up of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a pentylbenzoyl group, which consists of a benzene ring attached to a pentyl (five-carbon) chain .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(4-pentylbenzoyl)pyridine” can be deduced from its IUPAC name. The “5-Methyl” indicates a methyl group (-CH3) attached to the 5th carbon of the pyridine ring. The “2-(4-pentylbenzoyl)” indicates a pentylbenzoyl group attached to the 2nd carbon of the pyridine ring .

Scientific Research Applications

Synthesis of Pyridine Derivatives

5-Methyl-2-(4-pentylbenzoyl)pyridine and its derivatives have been extensively studied in the field of organic synthesis. For instance, Al-Issa (2012) explored the synthesis of various pyridine and fused pyridine derivatives through reactions involving compounds like 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile (Al-Issa, 2012).

Development of Metal Complexes

The complexation of pyridine derivatives with metals has been another area of interest. Lysenko et al. (2001) synthesized and characterized complexes of 5-pyridine substituted N-methyl isoxazolidines with metals like Pd(II), Pt(II), Zn(II), and Ir(III), demonstrating diverse coordination and solid-state structures (Lysenko et al., 2001).

Potential in Medicinal Chemistry

In medicinal chemistry, derivatives of 5-Methyl-2-(4-pentylbenzoyl)pyridine have been explored for their therapeutic potential. Cosford et al. (2003) synthesized a highly selective mGlu5 receptor antagonist with anxiolytic activity, which demonstrates the applicability of pyridine derivatives in developing new pharmacological agents (Cosford et al., 2003).

Application in Corrosion Inhibition

The application of pyridine derivatives in corrosion inhibition has been investigated. Sudheer and Quraishi (2015) studied the inhibition effect of aryl pyrazolo pyridines on copper corrosion, revealing the potential of these compounds in protecting metals against corrosion (Sudheer & Quraishi, 2015).

Catalysis and Organic Transformations

Grozavu et al. (2020) described a catalytic method for the C-3/5 methylation of pyridines, a process significant for its use of methanol and formaldehyde as reagents. This research highlights the role of pyridine derivatives in facilitating important organic transformations (Grozavu et al., 2020).

properties

IUPAC Name

(5-methylpyridin-2-yl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-4-5-6-15-8-10-16(11-9-15)18(20)17-12-7-14(2)13-19-17/h7-13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZQWDGMUOXDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-pentylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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